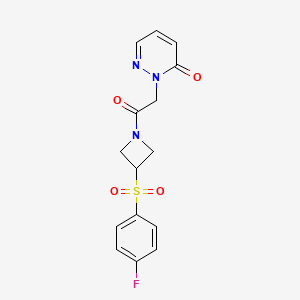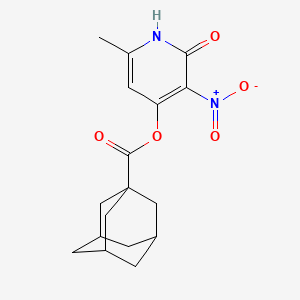
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions leading to the formation of the desired product from specific starting materials. The synthesis analysis would involve a detailed study of these reactions .Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and can be determined using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes studying its reactivity, stability, and the various products it forms under different conditions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, reactivity, etc .Wissenschaftliche Forschungsanwendungen
Antibacterial and Antifungal Properties
- Broad-Spectrum Antibacterial Activity : Two derivatives, namely; E-N′-[(pyridine-3-yl)methylidene]adamantane-1-carbohydrazide and E-N′-[(5-nitrothiophen-2-yl)methylidene]adamantane-1-carbohydrazide, exhibited potent antibacterial activity with minimal inhibitory concentration values around 0.5–2.0 μg/mL. These molecules also showed weak to moderate antifungal activity against Candida albicans (Al-Wahaibi et al., 2020).
Catalytic Applications
- Selective Hydroxylation of Alkanes : Diiron(III) complexes of tridentate 3N ligands, including a compound similar to the subject chemical, were used as catalysts for selective hydroxylation of alkanes. Adamantane, in particular, was selectively oxidized to 1-adamantanol and 2-adamantanol (Sankaralingam & Palaniandavar, 2014).
Organic Synthesis
- Functionalization of Hydrocarbons : The GifIV system, involving pyridine and adamantane, was used for the oxidation of various saturated hydrocarbons. This demonstrated the potential for chemical transformations in organic synthesis (Balavoine et al., 1988).
- Synthesis of Methyl-3,5,7-Trifluoroadamantane-1-Carboxylate : This compound, an intermediate for the synthesis of trifluoroamantadine, was synthesized via electrochemical fluorination, showcasing the chemical versatility of adamantane derivatives (Monoi & Hara, 2012).
Pharmaceutical Research
- Adamantane 11-β-HSD-1 Inhibitors : A scalable process was developed for the synthesis of adamantane-based inhibitors, demonstrating the compound's relevance in medicinal chemistry (Becker et al., 2008).
Coordination Chemistry
- Fumarate Bridged Coordination Polymers : Research on coordination polymers involving adamantane derivatives revealed insights into their structural and magnetic behaviors, important for materials science (Konar et al., 2004).
Material Science
- Polymer Synthesis : New polyamides containing adamantyl moieties in the main chain were synthesized, displaying unique properties such as high glass transition temperatures and stability, relevant in material science applications (Chern et al., 1998).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) adamantane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-9-2-13(14(19(22)23)15(20)18-9)24-16(21)17-6-10-3-11(7-17)5-12(4-10)8-17/h2,10-12H,3-8H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTSIQBDEPEZOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2847595.png)
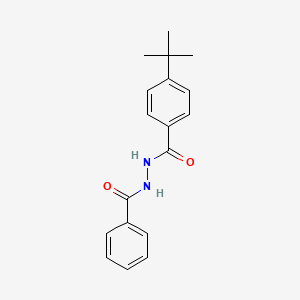
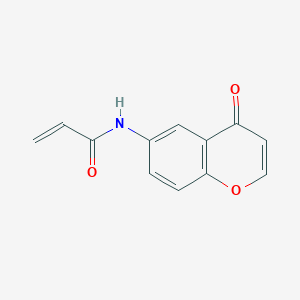
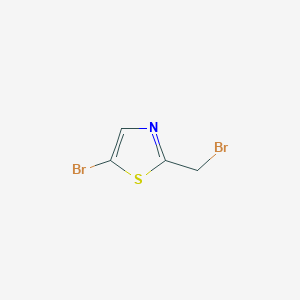
![4-[(4-methoxyanilino)methylene]-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2847601.png)

![3,4,5,6-tetrachloro-N-[1-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2847604.png)
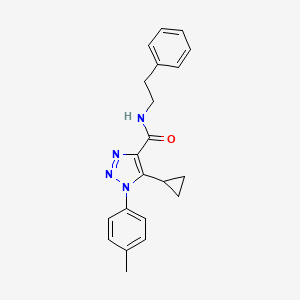
![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-3-phenylpropanamide](/img/structure/B2847607.png)
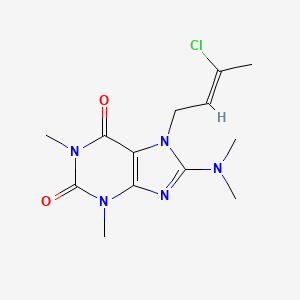
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2847612.png)
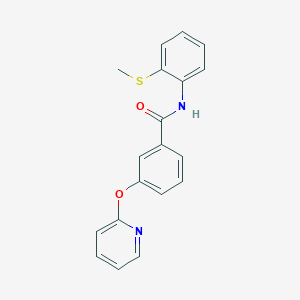
![6-[4-(2-Methoxyphenoxy)-1,2-dihydropyrazol-3-ylidene]-3-(2-methylprop-2-enoxy)-1-cyclohexa-2,4-dienone](/img/structure/B2847616.png)
